molecular formula C14H22O2S B14402013 {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene CAS No. 88218-91-1

{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene

Cat. No.: B14402013
CAS No.: 88218-91-1
M. Wt: 254.39 g/mol
InChI Key: FSWFMDLUFYWMKW-UHFFFAOYSA-N
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Description

{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yl sulfanyl group and a 2,2-dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene typically involves the following steps:

    Formation of the Butan-2-yl Sulfanyl Group: This can be achieved by reacting butan-2-yl halide with a thiol compound under basic conditions to form the butan-2-yl sulfanyl group.

    Attachment to Benzene Ring: The butan-2-yl sulfanyl group is then attached to the benzene ring through a substitution reaction, often using a Friedel-Crafts alkylation process.

    Introduction of the 2,2-Dimethoxyethyl Group: This step involves the reaction of the benzene derivative with a suitable reagent, such as dimethoxyethane, under acidic conditions to introduce the 2,2-dimethoxyethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The dimethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-[(Butan-2-yl)sulfanyl]hexane: Similar structure but with a hexane chain instead of a benzene ring.

    1-[(Butan-2-yl)sulfanyl]octane: Similar structure but with an octane chain instead of a benzene ring.

Uniqueness

{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene is unique due to the presence of both the sulfanyl and dimethoxyethyl groups attached to a benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88218-91-1

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

(1-butan-2-ylsulfanyl-2,2-dimethoxyethyl)benzene

InChI

InChI=1S/C14H22O2S/c1-5-11(2)17-13(14(15-3)16-4)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3

InChI Key

FSWFMDLUFYWMKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC(C1=CC=CC=C1)C(OC)OC

Origin of Product

United States

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